4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Overview
Description
Scientific Research Applications
Dimerization Studies
Shiotani et al. (1986) explored the unexpected dimerization of similar compounds to 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine when reacted with hydrochloric acid, leading to novel dimerized compounds. The structures of these compounds were determined using spectroscopic methods and single crystal X-ray analysis (Shiotani et al., 1986).
Multicomponent Synthesis
Fayol and Zhu (2004) described a novel multicomponent synthesis process involving tetrahydrofuro[2,3-c]pyridines, which are structurally similar to 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine. This method, involving heating in toluene solution, leads to the formation of the fused ring system by concomitant formation of five chemical bonds (Fayol & Zhu, 2004).
Cyclisation and Rearrangement Studies
Mackay and Waigh (1982) conducted studies on the rearrangement and cyclisation of N-(2-hydroxyphenethyl)-2-aminomethylthiophens, resulting in thienotetrahydro-pyridines, which share a resemblance with 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine. They found that different acids led to different products, indicating the sensitivity of these compounds to reaction conditions (Mackay & Waigh, 1982).
properties
IUPAC Name |
4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9,13-14H,6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIPDLZNNHFNKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1OC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60741967 | |
Record name | 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60741967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
CAS RN |
96679-53-7 | |
Record name | 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60741967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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